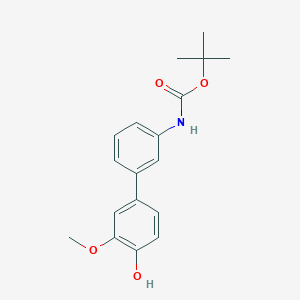
4-(3-BOC-Aminophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-BOC-Aminophenyl)-2-methoxyphenol, 95% (4-(3-BOCAP)-2-MOP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 73-76 °C. It is used in a variety of research applications, such as synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-(3-BOCAP)-2-MOP is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry. It is used as a building block in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the development of drugs, such as inhibitors of protein-protein interactions, and in the synthesis of novel compounds for use in drug discovery. Furthermore, 4-(3-BOCAP)-2-MOP has been used in biochemical and physiological studies, as it has been shown to modulate the activity of various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-(3-BOCAP)-2-MOP is not yet fully understood. It is believed to act as an inhibitor of protein-protein interactions, as it has been shown to modulate the activity of various enzymes and receptors. It is also believed to act as a modulator of cell signaling pathways, as it has been shown to affect the activity of certain signaling proteins.
Biochemical and Physiological Effects
4-(3-BOCAP)-2-MOP has been shown to modulate the activity of various enzymes and receptors, including those involved in cell signaling pathways. It has been shown to affect the activity of certain signaling proteins, such as the β-adrenergic receptor and the muscarinic acetylcholine receptor. Furthermore, it has been shown to modulate the activity of certain enzymes, such as tyrosine hydroxylase, cyclooxygenase-2, and cyclooxygenase-1.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-BOCAP)-2-MOP has several advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable in solution. Furthermore, it can be used in a variety of research applications, such as synthesis, drug development, and biochemistry. However, there are some limitations to its use in lab experiments. It can be toxic in high concentrations, and it can be difficult to purify.
Zukünftige Richtungen
Future research on 4-(3-BOCAP)-2-MOP should focus on elucidating its mechanism of action, as well as its potential applications in drug development and biochemistry. Furthermore, research should focus on optimizing its synthesis and purification methods, as well as on determining its toxicity profile. Additionally, research should focus on exploring its potential use in other research applications, such as in the synthesis of peptides and peptidomimetics.
Synthesemethoden
4-(3-BOCAP)-2-MOP is synthesized using a two-step process. In the first step, the reaction of 4-chloro-2-methoxyphenol with 3-bromo-4-chloropropionyl chloride in the presence of triethylamine yields 4-(3-bromo-4-chloropropionyloxy)-2-methoxyphenol. In the second step, the bromo-chloropropionyloxy group is deprotected with trifluoroacetic acid (TFA) to yield 4-(3-BOCAP)-2-MOP.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-hydroxy-3-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-7-5-6-12(10-14)13-8-9-15(20)16(11-13)22-4/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUEGNWLWOQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

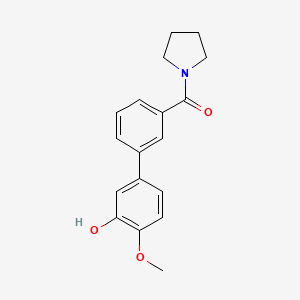

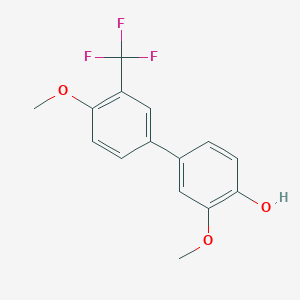
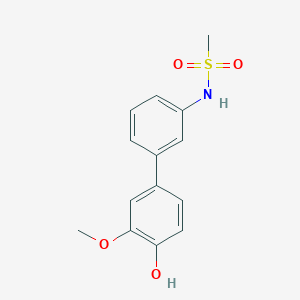
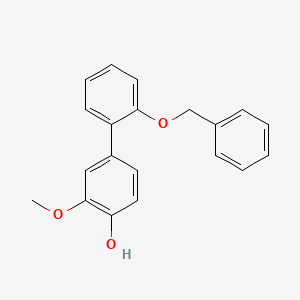


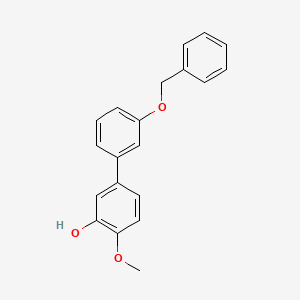


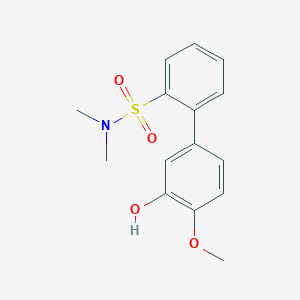
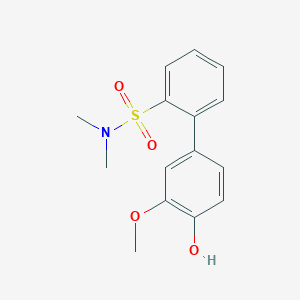
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)
